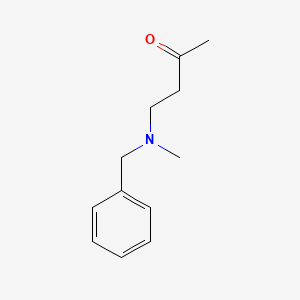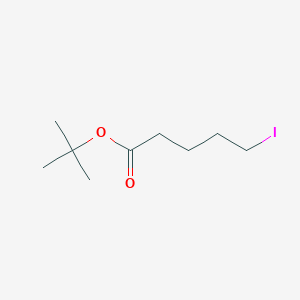
4-bromo-1,5-dimethyl-1H-pyrrole-2-carbonitrile
Overview
Description
4-Bromo-1,5-dimethyl-1H-pyrrole-2-carbonitrile (4-Br-DMPPC) is an organic compound with a wide range of applications in scientific research. It is a member of the pyrrole family, consisting of a nitrogen atom and five carbon atoms, and is characterized by its bromo substituent. 4-Br-DMPPC has been used in a variety of biochemical and physiological studies due to its ability to interact with proteins, lipids, and other biomolecules.
Scientific Research Applications
Synthesis and Characterization in Medicinal Chemistry
4-Bromo-1,5-dimethyl-1H-pyrrole-2-carbonitrile is utilized in the synthesis of novel nonsteroidal progesterone receptor modulators. These compounds are characterized by various techniques including IR, MS, and NMR, indicating their significance in medicinal chemistry research for the development of new therapeutic agents (Xiao Yong-mei, 2013).
Role in Antibacterial Activity Research
The compound is also a key substrate in synthesizing new cyanopyridine derivatives, which have been evaluated for their antimicrobial activity against various bacteria. These findings contribute significantly to the field of antibacterial drug development (A. Bogdanowicz et al., 2013).
Research in Catalysis and Organic Synthesis
In the realm of organic synthesis and catalysis, this compound is involved in the development of novel catalysts for Suzuki-type C−C coupling reactions. This illustrates its role in advancing methodologies for constructing complex organic molecules (C. Mazet, L. Gade, 2001).
Applications in Photochromic Material Research
Research involving the compound also extends to photochromic materials. The synthesis and properties of new photochromic diarylethenes incorporating the pyrrole unit have been extensively studied, highlighting its potential in developing materials with light-responsive properties (F. Duan, Gang Liu, 2014).
Insecticidal and Acaricidal Activities
Studies have been conducted on the synthesis of 2-arylpyrrole derivatives, including this compound, for their insecticidal and acaricidal activities. This research contributes to the development of new agents for pest control (Aiping Liu et al., 2012).
Corrosion Inhibition Studies
Additionally, this compound is studied for its potential as a corrosion inhibitor, particularly in contexts involving metal surfaces and acidic environments. The research provides insights into the development of more effective corrosion prevention strategies (C. Verma et al., 2015).
Properties
IUPAC Name |
4-bromo-1,5-dimethylpyrrole-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrN2/c1-5-7(8)3-6(4-9)10(5)2/h3H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALJTYVWCWBUADZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(N1C)C#N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40572357 | |
| Record name | 4-Bromo-1,5-dimethyl-1H-pyrrole-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40572357 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
142057-56-5 | |
| Record name | 4-Bromo-1,5-dimethyl-1H-pyrrole-2-carbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=142057-56-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromo-1,5-dimethyl-1H-pyrrole-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40572357 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-1-(Benzo[b]thiophen-2-yl)acetaldehyde oxime](/img/structure/B1283006.png)
![Benzenamine, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-](/img/structure/B1283011.png)


![2-(ACETYLAMINO)-3-[(4-BROMOPHENYL)SULFANYL]PROPANOIc acid](/img/structure/B1283019.png)





![Tert-butyl 3-[4-[2-[[9-[(3aR,4R,6S,6aS)-6-(ethylcarbamoyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-6-aminopurin-2-yl]amino]ethyl]phenyl]propanoate](/img/structure/B1283038.png)


